![molecular formula C49H42N3O6S4- B12843601 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate involves multiple steps, including the formation of the naphtho[1,2-d][1,3]thiazolium core and subsequent functionalization with diphenylamino and sulfonatopropyl groups. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selective reactivity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions may produce amine-functionalized products .
Scientific Research Applications
3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a fluorescent probe due to its unique optical propertiesIn industry, it can be used in the development of advanced materials and sensors .
Mechanism of Action
The mechanism of action of 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other naphtho[1,2-d][1,3]thiazolium derivatives and diphenylamino-substituted molecules. These compounds share structural similarities but may differ in their reactivity and applications .
Uniqueness: The uniqueness of 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate lies in its combination of functional groups and structural features, which confer unique chemical and physical properties. These properties make it particularly valuable for specific scientific and industrial applications .
Properties
Molecular Formula |
C49H42N3O6S4- |
|---|---|
Molecular Weight |
897.1 g/mol |
IUPAC Name |
3-[(2Z)-2-[(2E)-2-[2-(N-phenylanilino)-3-[(E)-2-[1-(3-sulfonatopropyl)benzo[e][1,3]benzothiazol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C49H43N3O6S4/c53-61(54,55)33-11-31-50-45(59-43-27-23-35-13-7-9-19-41(35)48(43)50)29-25-37-21-22-38(47(37)52(39-15-3-1-4-16-39)40-17-5-2-6-18-40)26-30-46-51(32-12-34-62(56,57)58)49-42-20-10-8-14-36(42)24-28-44(49)60-46/h1-10,13-20,23-30H,11-12,21-22,31-34H2,(H-,53,54,55,56,57,58)/p-1 |
InChI Key |
NBVHZAPCDMSSOG-UHFFFAOYSA-M |
Isomeric SMILES |
C1C/C(=C\C=C/2\N(C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-])/C(=C1/C=C/C5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CCCS(=O)(=O)[O-])N(C8=CC=CC=C8)C9=CC=CC=C9 |
Canonical SMILES |
C1CC(=CC=C2N(C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-])C(=C1C=CC5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CCCS(=O)(=O)[O-])N(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B12843525.png)



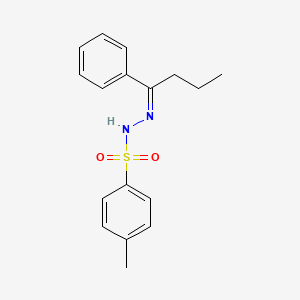
![1-Bicyclo[1.1.1]pentanylmethanediol](/img/structure/B12843552.png)
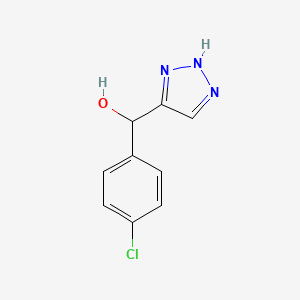
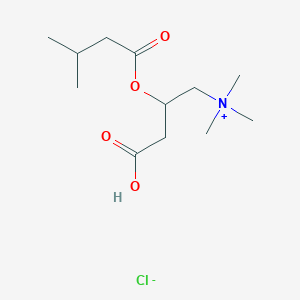
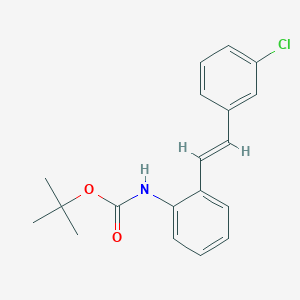
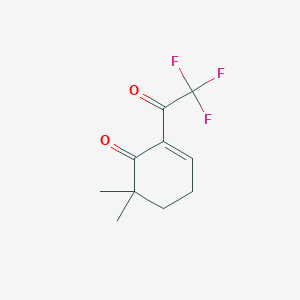
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
